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Compound of Interest

Compound Name: CPTH6

Cat. No.: B3039190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CPTH6, formally known as 3-methylcyclopentanone, 2-[4-(4-chlorophenyl)-2-

thiazolyl]hydrazone, monohydrobromide, is a synthetic small molecule that has garnered

significant interest in the field of oncology and epigenetics. As a potent and specific inhibitor of

the histone acetyltransferases (HATs) Gcn5 (General control nonderepressible 5) and

p300/CBP-associated factor (pCAF), CPTH6 offers a valuable tool for dissecting the roles of

these enzymes in cellular processes and presents a promising scaffold for the development of

novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the

chemical structure of CPTH6, its mechanism of action, and its effects on cellular signaling

pathways, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties
CPTH6 is a thiazole derivative characterized by a 3-methylcyclopentanone moiety linked to a 4-

(4-chlorophenyl)thiazole group through a hydrazone bridge. The hydrobromide salt form is

commonly used in experimental settings.
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Property Value Source

Formal Name

3-methyl-cyclopentanone, 2-[4-

(4-chlorophenyl)-2-

thiazolyl]hydrazone,

monohydrobromide

[1]

CAS Number 2321332-57-2 [1]

Molecular Formula C15H16ClN3S • HBr [1]

Formula Weight 386.7 g/mol [1]

SMILES
ClC(C=C1)=CC=C1C2=CSC(N

/N=C3CCC(C)C\3)=N2.Br
[1]

InChI

InChI=1S/C15H16ClN3S.BrH/c

1-10-2-7-13(8-10)18-19-15-17-

14(9-20-15)11-3-5-12(16)6-4-

11;/h3-6,9-10H,2,7-8H2,1H3,

(H,17,19);1H/b18-13+;

[1]

Purity ≥98% [1]

Formulation A crystalline solid [1]

Solubility

DMF: 25 mg/ml, DMSO: 25

mg/ml, DMSO:PBS (pH 7.2)

(1:2): 0.3 mg/ml, Ethanol: 0.5

mg/ml

[1]

Synthesis
A detailed, step-by-step synthesis protocol for CPTH6 is not readily available in the public

domain literature. Publications describing the biological activity of CPTH6 refer to its synthesis

as having been "previously reported" but do not provide a specific citation for the synthetic

method. However, the general synthesis of similar (thiazol-2-yl)hydrazone derivatives typically

involves the condensation of a substituted 2-hydrazinylthiazole with a corresponding ketone or

aldehyde.
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Mechanism of Action: Inhibition of Gcn5/pCAF
Histone Acetyltransferases
CPTH6 exerts its biological effects primarily through the specific inhibition of the Gcn5 and

pCAF histone acetyltransferases.[2][3] HATs are a class of enzymes that play a crucial role in

epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine

residues on histone and non-histone proteins. This acetylation neutralizes the positive charge

of lysine, weakening the interaction between histones and DNA and leading to a more open

chromatin structure that is generally associated with transcriptional activation.

By inhibiting Gcn5 and pCAF, CPTH6 leads to a state of histone hypoacetylation, which in turn

results in chromatin condensation and the repression of gene transcription. This disruption of

epigenetic regulation is central to the anti-cancer effects of CPTH6.

Signaling Pathway
The inhibition of Gcn5/pCAF by CPTH6 triggers a cascade of downstream events, ultimately

leading to cell cycle arrest and apoptosis in cancer cells. A simplified representation of this

signaling pathway is depicted below.
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Caption: Signaling pathway of CPTH6 leading to apoptosis.

Biological Activity and Quantitative Data
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CPTH6 has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of

cancer cell lines. Its efficacy is often correlated with the reduction in histone and α-tubulin

acetylation.

Inhibition of Histone Acetyltransferase (HAT) Activity
CPTH6 exhibits a significant inhibitory effect on the HAT activity of both pCAF and Gcn5, while

not affecting the activity of other HATs like p300 and CBP.[2]

Enzyme CPTH6 Concentration
% Inhibition of HAT
Activity

pCAF 800 µmol/L Significant Inhibition

Gcn5 800 µmol/L Significant Inhibition

p300 800 µmol/L No significant effect

CBP 800 µmol/L No significant effect

Cytotoxicity in Cancer Cell Lines
CPTH6 induces a dose-dependent reduction in cell viability across a range of cancer cell lines.

The half-maximal inhibitory concentrations (IC50) for several lung cancer stem-like cell (LCSC)

lines are presented below.

Cell Line IC50 (µM) after 72h exposure

LCSC18 12

LCSC136 21

LCSC36 23

LCSC223 25

LCSC229 29

LCSC196 36

LCSC143 67
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Induction of Apoptosis
Treatment with CPTH6 leads to the induction of apoptosis, as evidenced by an increase in the

percentage of Annexin V-positive cells.

Cell Line
CPTH6
Concentration (µM)

Treatment Duration
(h)

% Annexin V
Positive Cells

LCSC136 30 72 ~30%

LCSC136 50 72 ~80%

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CPTH6.

Histone Acetyltransferase (HAT) Activity Assay
(Radioactive)
This protocol describes a method to determine the in vitro HAT activity of recombinant enzymes

in the presence of CPTH6.
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Start

Prepare reaction mix:
- Recombinant HAT enzyme (p300, CBP, pCAF, or Gcn5)

- Histone H3 substrate
- [3H]acetyl-CoA (20 µmol/L)

- CPTH6 (800 µmol/L) or control (DMSO)

Incubate at 30°C for 30 minutes

Spot reaction mixture onto P81 phosphocellulose filter paper

Wash filter paper 3 times with 50 mM sodium carbonate/bicarbonate buffer (pH 9.2)

Measure radioactivity using a liquid scintillation counter

Calculate percentage of enzymatic activity relative to control

End

Click to download full resolution via product page

Caption: Workflow for a radioactive HAT activity assay.

Methodology:
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Reaction Setup: In a microcentrifuge tube, combine the recombinant human HAT enzyme

(p300, CBP, pCAF, or Gcn5), histone H3 as a substrate, and 20 µmol/L [3H]acetyl-CoA.

Treatment: Add CPTH6 to a final concentration of 800 µmol/L. For control samples, add an

equivalent volume of DMSO.

Incubation: Incubate the reaction mixture at 30°C for 30 minutes to allow the acetylation

reaction to proceed.

** spotting:** Spot the reaction mixture onto P81 phosphocellulose filter paper.

Washing: Wash the filter paper three times with 50 mM sodium carbonate/bicarbonate buffer

(pH 9.2) to remove unincorporated [3H]acetyl-CoA.

Scintillation Counting: Place the washed filter paper in a scintillation vial with a suitable

scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation

counter.

Data Analysis: Express the results as a percentage of the enzymatic activity in the CPTH6-

treated samples compared to the control samples (100%).

Cell Viability Assay
This protocol outlines the determination of cell viability in response to CPTH6 treatment using a

standard colorimetric assay.

Methodology:

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them

to adhere overnight.

Treatment: Treat the cells with increasing concentrations of CPTH6 (e.g., 1 to 100 µmol/L)

for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

Addition of Reagent: At the end of the treatment period, add a cell viability reagent (e.g.,

MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
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Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using

a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Determine the IC50 value, the concentration of CPTH6 that inhibits cell viability by

50%.

Western Blot Analysis for Histone and α-tubulin
Acetylation
This protocol describes the detection of changes in histone and α-tubulin acetylation levels

following CPTH6 treatment.
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Start

Treat cells with CPTH6 at desired
concentrations and time points

Lyse cells and extract total protein

Quantify protein concentration (e.g., BCA assay)

Separate proteins by SDS-PAGE

Transfer proteins to a PVDF membrane

Block the membrane with 5% non-fat milk or BSA

Incubate with primary antibodies
(e.g., anti-acetyl-H3, anti-acetyl-α-tubulin, loading control)

Incubate with HRP-conjugated secondary antibody

Detect protein bands using an ECL detection system

Analyze band intensities

End

Click to download full resolution via product page

Caption: Workflow for Western blot analysis.
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Cell Treatment and Lysis: Treat cells with the desired concentrations of CPTH6 for the

specified times. Lyse the cells in a suitable lysis buffer containing protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a protein

assay (e.g., BCA assay).

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer the proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5%

non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary

antibodies against acetylated histone H3, acetylated α-tubulin, and a loading control (e.g.,

total histone H3, total α-tubulin, or HSP72/73) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect

the protein bands using an enhanced chemiluminescence (ECL) detection system.

Analysis: Quantify the band intensities using densitometry software and normalize the levels

of acetylated proteins to the corresponding total protein or loading control.

Conclusion
CPTH6 is a valuable chemical probe for studying the roles of Gcn5 and pCAF in health and

disease. Its ability to induce histone hypoacetylation, cell cycle arrest, and apoptosis in cancer

cells underscores the therapeutic potential of targeting these histone acetyltransferases. The

data and protocols presented in this guide provide a solid foundation for researchers and drug

development professionals to further investigate the chemical biology of CPTH6 and its

potential applications in oncology. Further studies are warranted to elucidate the full spectrum

of its molecular targets and to optimize its pharmacological properties for potential clinical

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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